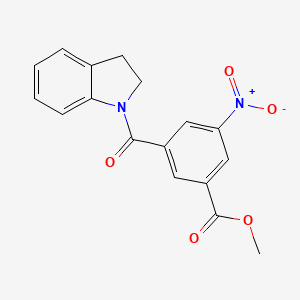![molecular formula C20H26N4O2 B5402887 N-methyl-N-propyl-5-{[4-(pyridin-3-yloxy)piperidin-1-yl]carbonyl}pyridin-2-amine](/img/structure/B5402887.png)
N-methyl-N-propyl-5-{[4-(pyridin-3-yloxy)piperidin-1-yl]carbonyl}pyridin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-methyl-N-propyl-5-{[4-(pyridin-3-yloxy)piperidin-1-yl]carbonyl}pyridin-2-amine is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine.
Wirkmechanismus
The mechanism of action of N-methyl-N-propyl-5-{[4-(pyridin-3-yloxy)piperidin-1-yl]carbonyl}pyridin-2-amine involves the inhibition of specific enzymes and receptors that are involved in the progression of diseases. For example, it has been found to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the progression of Alzheimer's disease.
Biochemical and Physiological Effects:
N-methyl-N-propyl-5-{[4-(pyridin-3-yloxy)piperidin-1-yl]carbonyl}pyridin-2-amine has been found to exhibit various biochemical and physiological effects. It has been shown to improve cognitive function, reduce inflammation, and decrease oxidative stress in animal models of disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-methyl-N-propyl-5-{[4-(pyridin-3-yloxy)piperidin-1-yl]carbonyl}pyridin-2-amine in lab experiments is its potent inhibitory activity against specific enzymes and receptors. However, its limitations include its high cost and limited availability.
Zukünftige Richtungen
There are several future directions for the research of N-methyl-N-propyl-5-{[4-(pyridin-3-yloxy)piperidin-1-yl]carbonyl}pyridin-2-amine. These include the development of more efficient synthesis methods, the identification of more specific targets for its inhibitory activity, and the evaluation of its potential applications in the treatment of other diseases. Additionally, the investigation of its pharmacokinetics and toxicity is necessary to determine its safety and efficacy for clinical use.
Conclusion:
In conclusion, N-methyl-N-propyl-5-{[4-(pyridin-3-yloxy)piperidin-1-yl]carbonyl}pyridin-2-amine is a promising compound that has potential applications in the field of medicine. Its potent inhibitory activity against specific enzymes and receptors makes it a valuable tool for scientific research. However, further studies are needed to fully understand its mechanism of action, biochemical and physiological effects, and potential applications in the treatment of various diseases.
Synthesemethoden
The synthesis method of N-methyl-N-propyl-5-{[4-(pyridin-3-yloxy)piperidin-1-yl]carbonyl}pyridin-2-amine involves the reaction of pyridine-3-carboxylic acid with N-methyl-N-propylamine, followed by the reaction with piperidine-4-carboxylic acid. The final product is obtained after purification and isolation.
Wissenschaftliche Forschungsanwendungen
N-methyl-N-propyl-5-{[4-(pyridin-3-yloxy)piperidin-1-yl]carbonyl}pyridin-2-amine has been extensively studied for its potential applications in the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. It has been found to exhibit potent inhibitory activity against certain enzymes and receptors that are involved in the progression of these diseases.
Eigenschaften
IUPAC Name |
[6-[methyl(propyl)amino]pyridin-3-yl]-(4-pyridin-3-yloxypiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O2/c1-3-11-23(2)19-7-6-16(14-22-19)20(25)24-12-8-17(9-13-24)26-18-5-4-10-21-15-18/h4-7,10,14-15,17H,3,8-9,11-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFTGDLNBJJJDEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(C)C1=NC=C(C=C1)C(=O)N2CCC(CC2)OC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(5-chloro-3-methyl-2-phenyl-1H-indol-7-yl)methyl]-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B5402811.png)
![N-{[2-(4-acetylpiperazin-1-yl)pyridin-3-yl]methyl}-2-methoxypyrimidine-5-carboxamide](/img/structure/B5402813.png)
![N-[4-(1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-yl]-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylthio)acetamide](/img/structure/B5402821.png)
![5-{[(4-fluorophenyl)amino]sulfonyl}-2-methylbenzamide](/img/structure/B5402824.png)
![2-({3-[(4-methoxyphenyl)amino]-1-piperidinyl}carbonyl)-4(1H)-quinolinone](/img/structure/B5402826.png)
![2-(4-{[2-(4-methoxy-2,3-dimethylphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}piperazin-1-yl)ethanol](/img/structure/B5402835.png)
![1-{4-[(4-chlorobenzyl)oxy]phenyl}-5-(2,4-dimethoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5402843.png)

![1-[1-(2,6-dihydroxybenzoyl)piperidin-4-yl]pyrrolidin-2-one](/img/structure/B5402851.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methyl-3-piperidinamine](/img/structure/B5402853.png)
![3-(diphenylmethyl)-5-(2-methylpyrimidin-4-yl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B5402867.png)
![1-[3,5-dimethyl-4-({3-[2-(2-methylphenyl)ethyl]-1-piperidinyl}carbonyl)-1H-pyrrol-2-yl]ethanone](/img/structure/B5402874.png)
![{3-(2,4-difluorobenzyl)-1-[4-(dimethylamino)pyrimidin-2-yl]piperidin-3-yl}methanol](/img/structure/B5402885.png)